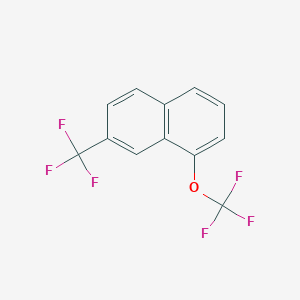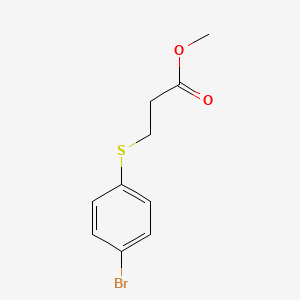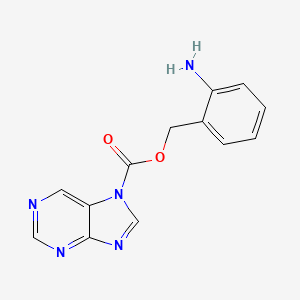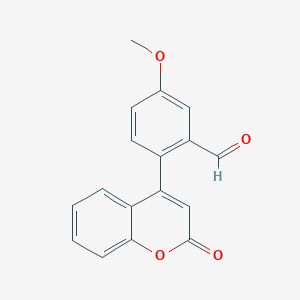
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline typically involves multiple stepsThe reaction conditions often involve the use of organolithium reagents, which are known for their high reactivity and ability to form carbon-carbon bonds under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups, such as boronic esters, can facilitate the selective functionalization of the molecule .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .
Applications De Recherche Scientifique
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter function and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxybenzyl)piperazine: This compound also features a methoxybenzyl group and is used in pharmaceutical research.
1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole: This compound is used in the synthesis of natural products and has applications in medicinal chemistry.
Uniqueness
1-(4-Methoxybenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its isoquinoline core and methoxybenzyl group make it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
38969-64-1 |
|---|---|
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]-2-methyl-5,6,7,8-tetrahydro-1H-isoquinoline |
InChI |
InChI=1S/C18H23NO/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14/h7-12,18H,3-6,13H2,1-2H3 |
Clé InChI |
CAJAUKQJTHOSNO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C1CC3=CC=C(C=C3)OC)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)




![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)


![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)





